Benzyl 2-amino-2-methylpropanoate hydrochloride
Overview
Description
Benzyl 2-amino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol . It is commonly used in organic synthesis and research applications due to its unique structural properties. The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-2-methylpropanoate hydrochloride involves the reaction of 2-amino-2-methylpropanoic acid with benzyl alcohol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction mixture is heated under reflux in toluene overnight . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors with stringent control over temperature, pressure, and reaction time to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-amino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-amino-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It may also interact with cellular receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl 2-amino-2-methylpropanoate: The non-hydrochloride form of the compound.
2-amino-2-methylpropanoic acid: The parent acid from which the compound is derived.
Benzyl alcohol: A precursor used in the synthesis of the compound.
Comparison: Benzyl 2-amino-2-methylpropanoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-hydrochloride counterpart. The presence of the benzyl group provides additional reactivity, making it a versatile intermediate in organic synthesis. Its structural properties and reactivity distinguish it from similar compounds, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
benzyl 2-amino-2-methylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUUEIDXKLFLER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613443 | |
Record name | Benzyl 2-methylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60421-20-7 | |
Record name | Benzyl 2-methylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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